4-Methoxy-1,3-dioxolane

Description

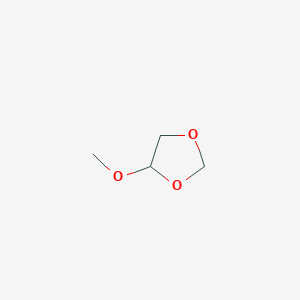

Structure

2D Structure

3D Structure

Properties

CAS No. |

109620-95-3 |

|---|---|

Molecular Formula |

C4H8O3 |

Molecular Weight |

104.10 g/mol |

IUPAC Name |

4-methoxy-1,3-dioxolane |

InChI |

InChI=1S/C4H8O3/c1-5-4-2-6-3-7-4/h4H,2-3H2,1H3 |

InChI Key |

KNRHJRDGBKUSFK-UHFFFAOYSA-N |

Canonical SMILES |

COC1COCO1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 1,3 Dioxolane and Its Analogues

Classical and Contemporary Approaches to 1,3-Dioxolane (B20135) Ring Formation

The formation of the 1,3-dioxolane ring is a cornerstone of synthetic organic chemistry, providing a reliable method for the protection of carbonyl functionalities and the construction of complex molecular architectures.

The most common and direct method for synthesizing 1,3-dioxolanes is the acetalization or ketalization of aldehydes and ketones, respectively, with ethylene (B1197577) glycol. wikipedia.orgscielo.br This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the cyclic acetal (B89532) or ketal.

A variety of acid catalysts can be employed, including traditional Brønsted acids like p-toluenesulfonic acid and sulfuric acid, as well as solid acid catalysts. chemicalbook.com The use of solid catalysts, such as silica (B1680970) gel or alumina, can offer advantages in terms of ease of separation and catalyst recyclability. researchgate.net Microwave irradiation has also been shown to significantly accelerate these reactions, often under solvent-free conditions. scielo.br For instance, the ketalization of cyclohexanone (B45756) with ethylene glycol using a hydrophilic silica-sulfuric acid catalyst under microwave irradiation proceeds to completion in just two minutes. scielo.br

The reaction conditions can be mild, with some protocols demonstrating effective acetalization at temperatures ranging from -60 to 50 °C with very low catalyst loadings (as low as 0.03 mol %). nih.gov This versatility allows for the protection of a wide range of aldehydes and ketones, including those with acid-sensitive functional groups. nih.gov

Table 1: Comparison of Catalysts for Acetalization/Ketalization

| Catalyst | Conditions | Substrate Scope | Advantages |

|---|---|---|---|

| p-Toluenesulfonic acid | Reflux in toluene (B28343) with water removal | Broad | Well-established, effective |

| Sulfuric acid | Varies | Broad | Strong acid, effective |

| Silica gel/Alumina | Pressure, no solvent | Carbonyl compounds | Heterogeneous, reusable |

| Hydrophilic SiO2-SO3H | Microwave irradiation, solvent-free | Ketones, polyols | Fast, efficient, "green" |

Acid-catalyzed cyclization is a fundamental strategy for the synthesis of 1,3-dioxolane derivatives from various precursors. This approach is not limited to the reaction of carbonyls with diols. For instance, the acid-catalyzed cyclization of 1-O-cis-alk-1'-enyl-sn-glycerol yields a mixture of 1,3-dioxolane and 1,3-dioxane (B1201747) isomers. nih.gov The reaction conditions, such as the choice of acid and solvent, can influence the kinetic or thermodynamic distribution of the products. nih.gov Cyclization in boiling benzene (B151609) with p-toluenesulfonic acid leads to a thermodynamically equilibrated mixture, while cyclization in acetic acid is kinetically controlled. nih.gov

Another example involves the reaction of glycerol (B35011) with aldehydes or ketones in the presence of a Brønsted acid catalyst, which leads to the formation of 1,3-dioxolane-4-methanol (B150769) derivatives. vulcanchem.com Heterogeneous catalysts, including zeolites and ion-exchange resins, are also effective for these cyclizations and are often employed in industrial-scale production to improve selectivity and facilitate continuous-flow processes. researchgate.netvulcanchem.com The Prins cyclization, which involves the reaction of an olefin with a formaldehyde (B43269) source in the presence of an acid catalyst, can also be utilized to form 1,3-dioxane rings and can be adapted for dioxolane synthesis. rsc.org

Targeted Synthesis of Methoxy-Substituted 1,3-Dioxolanes

The introduction of a methoxy (B1213986) substituent onto the 1,3-dioxolane ring requires specific synthetic strategies, often involving multi-step sequences.

A common route to 4-substituted 1,3-dioxolanes, including those with a methoxy group, proceeds through a 4-halogenomethyl-1,3-dioxolane intermediate. This precursor is typically synthesized by the acid-catalyzed acetalization of a 3-halogeno-1,2-propanediol, such as 3-chloro-1,2-propanediol, with an aldehyde or ketone. vulcanchem.comgoogle.comgoogle.com

The reaction is generally carried out in the presence of an acid catalyst like hydrochloric acid in a suitable solvent such as an ether or a halogenated hydrocarbon. google.com The resulting 4-halogenomethyl-1,3-dioxolane can then undergo nucleophilic substitution with an alkoxide, such as sodium methoxide, to introduce the methoxy group at the desired position. vulcanchem.com This two-step process provides a versatile entry point to a variety of 4-alkoxymethyl-1,3-dioxolanes.

Table 2: Synthesis of 4-Halogenomethyl-1,3-dioxolane Intermediates

| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetalization | HCl, acetone | 0–50 | 85–92 | vulcanchem.com |

A notable example of a methoxy-substituted dioxolane is 4-(dimethoxymethoxy)methyl-2-methoxy-1,3-dioxolane. This compound can be synthesized from the reaction of glycerol with trimethyl orthoformate. mdpi.comresearchgate.netgrafiati.com The reaction can proceed under either catalytic or catalyst-free conditions at elevated temperatures, taking advantage of a thermodynamically controlled equilibrium between intermediates. mdpi.comresearchgate.net

A variety of Brønsted and Lewis acid catalysts, including sulfuric acid, ferric chloride, and acidic ionic liquids, have been shown to accelerate the attainment of this equilibrium. mdpi.comresearchgate.net The reaction typically yields a mixture of diastereomers of the target compound in high yield (up to 95%) without the need for extensive purification. mdpi.com The synthesis of (2-methoxy-1,3-dioxolan-4-yl)methanol is an important intermediate step in this process. mdpi.com

The synthesis of chiral, substituted 1,3-dioxolan-4-ones is of significant interest for their application as chiral building blocks. These compounds can be prepared from α-hydroxy acids, such as lactic acid or mandelic acid. mdpi.comacs.orgmdpi.com For example, the reaction of L-lactic acid with paraformaldehyde and p-toluenesulfonic acid in refluxing toluene yields 5-methyl-1,3-dioxolan-4-one. mdpi.com

The introduction of substituents allows for diastereoselective reactions. For instance, radical reactions of substituted 1,3-dioxolan-4-ones can proceed with high diastereoselectivity. researchgate.net Similarly, the Michael addition of the anion derived from (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one to electrophiles like 4-methoxy-β-nitrostyrene occurs with high stereocontrol. mdpi.com These methods provide access to a range of enantiomerically enriched building blocks with potential applications in the synthesis of complex molecules.

Methoxylation Reactions of Cyclic Acetals

The introduction of a methoxy group at the C2 position of the 1,3-dioxolane ring is a key transformation. Indirect electrochemical reactions, utilizing redox catalysts like tris(2,4-dibromophenyl)amine, have demonstrated the capability to selectively methoxylate the acetal carbon of 1,3-dioxolane. lookchem.com This method highlights a controlled approach to functionalizing the cyclic acetal core.

Catalytic Strategies in Methoxy-1,3-dioxolane Synthesis

Catalysis is central to the efficient synthesis of 4-methoxy-1,3-dioxolane and its analogs. Both homogeneous and heterogeneous catalysts are employed to facilitate the formation of the dioxolane ring.

Homogeneous Acid Catalysis (e.g., Fischer Acetalization)

The Fischer acetalization is a classic and widely used method for the formation of cyclic acetals like 1,3-dioxolanes. organic-chemistry.orgthieme-connect.de This reaction typically involves the acid-catalyzed reaction of a diol with an aldehyde or ketone. organic-chemistry.org For instance, the synthesis of 1,3-dioxolane-4-ones, precursors to polylactic acid, can be achieved by reacting lactic acid with paraformaldehyde in the presence of a homogeneous acid catalyst like p-toluenesulfonic acid (PTSA) in toluene, with continuous removal of water. mdpi.com

The traditional preparation of 1,3-dioxolane-4-methanol derivatives from glycerol also relies on homogeneous acid catalysts such as sulfuric acid (H₂SO₄) or PTSA. thieme-connect.comthieme-connect.de However, these methods can lead to a mixture of 1,3-dioxolane (five-membered ring) and 1,3-dioxane (six-membered ring) products, which can be challenging to separate. thieme-connect.com

A study on the acetalization of various aldehydes and ketones demonstrated that the reaction proceeds smoothly with just 0.1 mol % of a conventional acid like HCl, without the need to remove water. acs.org This highlights the efficiency of homogeneous acid catalysis even at very low loadings.

Heterogeneous Catalysis (e.g., Zeolites, Ionic Liquids, Phosphomolybdic Acid)

To overcome the drawbacks of homogeneous catalysts, such as corrosion and difficulty in separation, heterogeneous catalysts have emerged as more environmentally friendly and reusable alternatives. extrica.comresearchgate.net

Zeolites: These microporous aluminosilicate (B74896) minerals are effective solid acid catalysts. researchgate.netmdpi.com Zeolites like H-Beta have been shown to catalyze the condensation of styrene (B11656) with a mixture of 4-hydroxymethyl-1,3-dioxolane and 5-hydroxy-1,3-dioxane to form the corresponding ethers. extrica.com The use of zeolites can enhance the selectivity of cyclization and condensation reactions. extrica.com

Ionic Liquids: These salts, which are liquid at low temperatures, offer a unique reaction medium and can also act as catalysts. google.comcore.ac.ukresearchgate.net Acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate, have been successfully used to catalyze the synthesis of 1,3-dioxolane from ethanol (B145695) and formaldehyde. google.com This method offers advantages like stable catalyst performance, low catalyst loading, and high product yield with fewer impurities. google.com

Phosphomolybdic Acid (PMA): PMA and its supported versions have proven to be highly efficient and regioselective catalysts for dioxolane synthesis. thieme-connect.comresearchgate.net For example, PMA can catalyze the conversion of glycerol to 1,3-dioxolane-4-methanol derivatives with high yields (>95%) and complete regioselectivity for the five-membered ring. thieme-connect.comresearchgate.net The catalyst can also be recycled multiple times without significant loss of activity. thieme-connect.comresearchgate.net Furthermore, PMA has been used to catalyze the direct conversion of epoxides into 2,2-dimethyl-1,3-dioxolanes in high yields and short reaction times. researchgate.net

Table 1: Comparison of Catalytic Strategies in Dioxolane Synthesis

| Catalytic Strategy | Catalyst Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid Catalysis | p-Toluenesulfonic acid (PTSA), Sulfuric acid (H₂SO₄), Hydrochloric acid (HCl) | High reaction rates, mild conditions. acs.org | Corrosive, difficult to separate from product, potential for side reactions. thieme-connect.com |

| Heterogeneous Catalysis | Zeolites (e.g., H-Beta), extrica.com Ionic Liquids, google.com Phosphomolybdic Acid (PMA) thieme-connect.comresearchgate.net | Reusable, environmentally friendly, high selectivity. thieme-connect.comextrica.comgoogle.comresearchgate.net | Can be more expensive, potential for lower activity than homogeneous counterparts. |

Metal-Free Synthetic Approaches to Dioxolane-Containing Structures

Recent research has focused on developing metal-free synthetic methods for creating dioxolane structures, aligning with the principles of green chemistry. One such approach involves a photoredox-Giese reaction mediated by graphitic carbon nitride (g-C₃N₄) to introduce a dioxolane moiety as a formyl surrogate. ethz.ch This method uses visible light and avoids the use of metal catalysts.

Another metal-free approach is the thiol-promoted site-specific addition of 1,3-dioxolane to imines, which proceeds via a radical chain process. organic-chemistry.org This redox-neutral conversion uses only a catalytic amount of a radical precursor to produce protected α-amino aldehydes in good yields. organic-chemistry.org Furthermore, the polymerization of 1,3-dioxolane to produce ultra-high-molecular-weight poly(1,3-dioxolane) has been achieved using metal-free and economically friendly initiators. escholarship.org

Green Chemistry Considerations in Dioxolane Synthesis

The principles of green chemistry, which aim to reduce waste and use less hazardous substances, are increasingly being applied to the synthesis of dioxolanes.

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. bspublications.netanton-paar.commdpi.com This technique is considered a green chemistry approach due to its energy efficiency and potential to reduce or eliminate the use of solvents. bspublications.netmdpi.com

In the context of dioxolane synthesis, microwave irradiation has been used to improve the synthesis of precursors for compounds like ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, significantly reducing reaction times. scielo.org.mx Additionally, the hydrolysis of the 1,3-dioxolane ketal of isatin (B1672199) has been successfully achieved using a combination of a p-sulfonic acid-calix[n]arene catalyst and microwave energy in water, offering a green deprotection method. scielo.br The rapid heating provided by microwaves can enhance reaction rates and, in sealed vessels, allow for reactions to be conducted at temperatures above the solvent's boiling point, further accelerating the process. anton-paar.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tris(2,4-dibromophenyl)amine |

| Trimethylsilyl triflate |

| [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides |

| Thymine |

| 1,3-Dioxolane-4-one |

| Lactic acid |

| Paraformaldehyde |

| p-Toluenesulfonic acid (PTSA) |

| Toluene |

| 1,3-Dioxolane-4-methanol |

| Glycerol |

| Sulfuric acid (H₂SO₄) |

| 1,3-Dioxane |

| Hydrochloric acid (HCl) |

| H-Beta zeolite |

| Styrene |

| 4-Hydroxymethyl-1,3-dioxolane |

| 5-Hydroxy-1,3-dioxane |

| 1-Butyl-3-methylimidazolium hydrogen sulfate |

| Ethanol |

| Formaldehyde |

| Phosphomolybdic acid (PMA) |

| 2,2-Dimethyl-1,3-dioxolane |

| Graphitic carbon nitride (g-C₃N₄) |

| Poly(1,3-dioxolane) |

| Ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |

| Isatin |

Solvent-Free and Environmentally Benign Reaction Conditions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. For the synthesis of dioxolane derivatives, several methodologies have been established that operate under neat (solvent-free) or environmentally friendly systems, often enhanced by microwave irradiation to improve efficiency.

Solvent-free methods have been successfully applied for the acetalization of glycerol, a bio-based polyol, with various aldehydes and ketones. researchgate.net One approach involves the use of organic acids as catalysts to produce (2,2-dimethyl-1,3-dioxolan-4-yl) methanol (B129727) from glycerol, achieving a high yield without the need for a solvent. google.com This method is advantageous as the primary byproduct, water, can be directly separated during synthesis. google.com

Microwave-assisted synthesis represents another significant advancement in environmentally benign protocols. The reaction of 1,2-diols with dimethoxyalkanes under microwave irradiation provides the corresponding dioxolanes in high yields under mild, solvent-free conditions. acs.org This technique is noted for its speed, efficiency, and scalability. acs.org For instance, the reaction of 3-pentanone (B124093) with methyl orthoformate followed by reaction with ethylene glycol under microwave irradiation produces 2,2-diethyl-1,3-dioxolane (B12986163) in 88% yield. acs.org Similarly, a method for synthesizing 4-thiomethyl-1,3-dioxolan-2-ones utilizes a KF/Al2O3 catalyst in conjunction with PEG-400 as a benign solvent system under microwave irradiation, offering short reaction times and good yields. researchgate.net

Heterogeneous catalysts are also pivotal in facilitating solvent-free reactions. A cationic oxorhenium(V) oxazoline (B21484) complex has been shown to effectively catalyze the condensation of diols and aldehydes to form 1,3-dioxolanes in excellent yields under neat conditions and at reasonably mild temperatures. researchgate.net This method is applicable to biomass-derived feedstocks like furfural (B47365) and glycerol. researchgate.net

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Glycerol, Acetone | Organic Acid / Solvent-Free | (2,2-dimethyl-1,3-dioxolan-4-yl) methanol | 99.3% | google.com |

| 3-Pentanone, Methyl orthoformate, Ethylene glycol | Clay K10 / Microwave irradiation, solvent-free | 2,2-Diethyl-1,3-dioxolane | 88% | acs.org |

| 3-O-tosyl glycerol 1,2-carbonate, Thiols | KF/Al2O3 / PEG-400, Microwave irradiation (60 °C) | 4-Thiomethyl-1,3-dioxolan-2-ones | Good | researchgate.net |

| Glycerol, Furfural | Cationic oxorhenium(V) oxazoline complex / Neat, mild temperature | 1,3-Dioxolane derivative | Excellent | researchgate.net |

Utilization of Bio-based Feedstocks for Dioxolane Derivatives

The transition towards a bio-based economy necessitates the use of renewable feedstocks in chemical manufacturing. Glycerol, a major byproduct of biodiesel production, stands out as a key platform molecule for synthesizing value-added chemicals, including a variety of 1,3-dioxolane derivatives. mdpi.comfrontiersin.org The acetalization of glycerol with aldehydes and ketones is a prominent valorization route, yielding products often referred to as solketals, which are useful as fuel additives and green solvents. mdpi.comfrontiersin.org

Research has demonstrated the effective acetalization of glycerol with a range of bio-based aldehydes, including acetaldehyde, isobutyraldehyde, and benzaldehyde (B42025), using heterogeneous catalysts like Amberlyst-46 under solvent-free conditions. researchgate.net The structure of the aldehyde influences the conversion and selectivity of the reaction. For example, using Fe/Al-SBA-15 as a catalyst, the reaction of glycerol with benzaldehyde resulted in an 84% selectivity for the dioxolane product at 70% glycerol conversion. frontiersin.org

Beyond glycerol, other bio-based diols and precursors are being explored. Lactic acid and formaldehyde, both derivable from biomass, can be used to synthesize 5-methyl-1,3-dioxolane-4-one, a compound proposed as a novel green polar aprotic solvent. rsc.orgrsc.org Furthermore, a chemoenzymatic cascade has been developed to produce chiral diols from aliphatic aldehydes, which are then catalytically converted to dioxolanes. nih.gov This process can even utilize carbon dioxide as a renewable C1 source for forming the acetal bridge, highlighting a highly sustainable pathway. nih.gov For instance, bioderived 4,5-octanediol (B1616756) can be converted to 4,5-dipropyl-1,3-dioxolane using a ruthenium catalyst and CO2. nih.gov

The direct use of biorenewables like glycerol and furfural, catalyzed by specialized complexes, further exemplifies the integration of bio-based feedstocks into dioxolane synthesis. researchgate.net These approaches not only reduce reliance on fossil fuels but also contribute to the development of a circular economy by valorizing waste streams from other industries.

| Bio-based Feedstock(s) | Co-reactant(s) | Catalyst/System | Product(s) | Key Finding | Reference |

| Glycerol | Benzaldehyde | Fe/Al-SBA-15 | 2-Phenyl-1,3-dioxolane-4-methanol | 84% selectivity to dioxolane at 70% conversion. frontiersin.org | frontiersin.org |

| Glycerol | Various bio-aldehydes (e.g., acetaldehyde) | Amberlyst-46 / Solvent-free | Glycerol Acetals | Acetalization is effective with various bio-based aldehydes. researchgate.net | researchgate.net |

| Lactic Acid | Formaldehyde | Acid catalyst | 5-Methyl-1,3-dioxolane-4-one | A potential green solvent derived entirely from bio-based precursors. rsc.orgrsc.org | rsc.orgrsc.org |

| Bio-derived 4,5-octanediol | Carbon Dioxide, Hydrogen | Ruthenium molecular catalyst | 4,5-Dipropyl-1,3-dioxolane | Successful use of CO2 as a renewable C1 source for acetal formation. nih.gov | nih.gov |

| Glycerol | Furfural | Cationic oxorhenium(V) oxazoline complex | Furfural-derived dioxolane | Direct conversion of two biorenewables into a value-added chemical. researchgate.net | researchgate.net |

Reaction Mechanisms and Chemical Transformations of 4 Methoxy 1,3 Dioxolane

Ring-Opening Reactions

Ring-opening reactions are a cornerstone of 1,3-dioxolane (B20135) chemistry. For 4-methoxy-1,3-dioxolane, these transformations are typically initiated by acid catalysis, leading to the cleavage of the acetal (B89532) linkage.

The most prominent reaction of 1,3-dioxolanes, including the 4-methoxy derivative, is their acid-catalyzed hydrolysis. This reaction is a widely utilized method for the protection and subsequent deprotection of carbonyl groups (aldehydes and ketones) in organic synthesis. imist.maorganic-chemistry.org The dioxolane group is stable under neutral or basic conditions but can be readily cleaved in the presence of an acid catalyst and water to regenerate the original carbonyl compound and the corresponding diol. organic-chemistry.orgevitachem.com

The general process for a generic 1,3-dioxolane can be represented as follows:

R1, R2 = H, alkyl, aryl

This equilibrium can be shifted toward the formation of the dioxolane by removing water (e.g., using a Dean-Stark apparatus) or toward the carbonyl compound by using an excess of water. organic-chemistry.org Various acid catalysts can be employed, ranging from Brønsted acids like p-toluenesulfonic acid and sulfuric acid to Lewis acids such as zirconium tetrachloride (ZrCl₄). organic-chemistry.orgnih.gov Recent methodologies have also explored greener alternatives, such as using p-sulfonic acid-calix[n]arenes in water under microwave irradiation for efficient hydrolysis. scielo.br

The mechanism for the acid-catalyzed hydrolysis of 1,3-dioxolanes has been a subject of detailed kinetic studies. beilstein-journals.org The process is generally understood to occur in a stepwise manner. beilstein-journals.orgsci-hub.se

The established three-stage mechanism for a related cyclic orthoester provides a strong model for understanding dioxolane hydrolysis beilstein-journals.org:

Protonation and Ring Cleavage: The reaction is initiated by the protonation of one of the oxygen atoms in the dioxolane ring by an acid (H⁺). This is followed by the cleavage of a carbon-oxygen bond, leading to the formation of a resonance-stabilized oxocarbenium ion (specifically, a 1,3-dioxolan-2-ylium cation). beilstein-journals.org This initial step is typically the rate-determining step.

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the carbocationic center of the intermediate. This results in the formation of a protonated hemiacetal. beilstein-journals.org

Deprotonation and Final Cleavage: The hemiacetal intermediate then undergoes further proton transfers and cleavage to yield the final products: the regenerated carbonyl compound and the diol (in the case of this compound hydrolysis, this would be methoxy-substituted). beilstein-journals.org

Kinetic appraisals have shown that the stability of the intermediate cation and the ease of ring-opening are crucial factors influencing the reaction rate. beilstein-journals.orgsci-hub.se

Substitution and Functionalization Reactions

Beyond ring-opening, the 1,3-dioxolane ring can be a scaffold for various substitution and functionalization reactions, often proceeding with high degrees of selectivity.

The presence of substituents on the dioxolane ring, such as the methoxy (B1213986) group in this compound, introduces asymmetry that can be exploited in chemical transformations. Regioselective and stereoselective reactions aim to control where and how a new functional group is attached to the molecule. For example, stereoselective synthesis of functionalized butadienes has been achieved through the pyrolysis of specific tricyclic systems containing a dioxolane-like structure, demonstrating how the stereochemistry of the ring can direct reaction outcomes. rsc.org

While specific studies on the regioselective functionalization of this compound are not extensively detailed in the provided context, the principles are well-established in organic synthesis. Reactions such as annulations (ring-forming reactions) can proceed with high regioselectivity depending on the nature of the substituents on the reacting partners. rsc.org The synthesis of densely functionalized aromatic rings can be achieved through regioselective trapping of aryne intermediates, a strategy predicated on controlling reaction sites. nih.gov

Dioxolane systems can participate in reactions involving radical intermediates. A radical is a highly reactive species with an unpaired electron. researchgate.net These reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. researchgate.net

A notable example is the thiol-promoted, site-specific addition of 1,3-dioxolane to imines. organic-chemistry.org This metal-free and redox-neutral process uses a catalytic amount of a radical precursor to generate a dioxolanyl radical. This radical then adds to the imine, ultimately leading to the formation of protected α-amino aldehydes. organic-chemistry.orgorganic-chemistry.org Such transformations highlight the ability of the dioxolane ring to be functionalized through C-H bond activation under radical conditions. mdpi.com

The generation of radical intermediates can be achieved through various methods, including the use of chemical initiators or photoredox catalysis, which harnesses light to drive the reaction. mdpi.comresearchgate.net

Advanced Reactivity of Methoxy-1,3-dioxolanes

The unique structure of methoxy-1,3-dioxolanes allows for their use in more complex synthetic applications beyond simple carbonyl protection. For instance, 2-Methoxy-1,3-dioxolane (B17582) has been utilized as a key reactant in the synthesis of [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides, which were investigated as potential inhibitors of the HIV virus. This application demonstrates how the reactivity of the methoxy-dioxolane moiety can be harnessed to construct complex, biologically relevant molecules.

Cycloaddition Reactions (e.g., Diels-Alder) of Dioxolanones

While this compound itself is not a typical diene or dienophile for Diels-Alder reactions, related unsaturated derivatives known as dioxolanones are effective participants in such cycloadditions. Chiral 1,3-dioxolan-4-ones, which are readily formed from α-hydroxy acids, have proven to be very useful in asymmetric synthesis. mdpi.com Specifically, (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, derived from lactic acid, has been examined in Diels-Alder cycloaddition reactions. mdpi.comresearchgate.netnih.gov This compound serves as a chiral ketene equivalent. For instance, its reaction with cyclopentadiene yields a Diels-Alder adduct that can be further transformed. researchgate.net The cycloaddition chemistry of these methylene dioxolanones provides a powerful method for constructing complex chiral molecules. mdpi.comnih.gov

Thermal Decomposition Pathways and Fragmentation Analysis

The thermal stability and fragmentation of 1,3-dioxolane and its derivatives have been the subject of kinetic and mechanistic studies. The homogeneous thermal decomposition of the parent 1,3-dioxolane has been investigated in the gas phase at temperatures ranging from 455-525°C. researchgate.netacs.org Studies on substituted dioxolanes, such as 2-methyl- and 2,2-dimethyl-1,3-dioxolane, indicate that the decomposition is a homogeneous, unimolecular reaction that follows first-order kinetics. acs.org The proposed mechanism for these decompositions involves a stepwise process, with the rate-determining step proceeding through a concerted, non-synchronous four-centered cyclic transition state. acs.org The primary products are typically a carbonyl compound (e.g., acetaldehyde) and a ketone. acs.org

Fragmentation analysis via mass spectrometry provides insight into the structural characteristics of dioxolane derivatives. The fragmentation of cyclic ethers like 1,3-dioxane (B1201747) and 1,4-dioxane often involves characteristic losses. docbrown.infodocbrown.info For 1,3-dioxane, prominent peaks can arise from the loss of fragments like C2H4, leading to ions such as [CH₂O]⁺ (m/z 30). docbrown.info In substituted dioxolanes, α-cleavage is a predominant fragmentation mode. For example, 2-ethyl-2-methyl-1,3-dioxolane shows major fragments corresponding to the loss of a methyl group (M-15) and an ethyl group (M-29). miamioh.edu This general behavior suggests that the fragmentation of this compound would likely involve initial cleavage adjacent to the oxygen atoms and potential loss of the methoxy group or other small fragments.

Oxidation Reactions of Methoxy-1,3-dioxolane

The oxidation of acetals, including 1,3-dioxolanes, can be achieved under specific conditions to yield ester products. An efficient method for the oxidation of various acetals involves the use of molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and a co-catalyst like Co(OAc)₂. organic-chemistry.org This system is effective for oxidizing cyclic acetals like 1,3-dioxolanes to their corresponding hydroxy alkyl esters. organic-chemistry.org The addition of strong Lewis acids can also enhance the sensitivity of cyclic acetals towards oxidizing agents such as KMnO₄ and m-CPBA. organic-chemistry.org While strongly acidic reagents may cleave the acetal, milder, catalyzed aerobic oxidation provides a pathway to transform the dioxolane ring while preserving the core structure.

Intramolecular Cyclization Reactions Involving Dioxolane Moieties

Dioxolane moieties can participate in significant intramolecular cyclization reactions, particularly when substituted with appropriate functional groups. The methoxy group, in particular, has been shown to play a crucial regiochemical role in TiCl₄-initiated intramolecular isomerizations of 4-methoxyphenyldioxolanes. In these Mukaiyama-type rearrangements, the dioxolane ring is stereoselectively transformed into a benzopyran. The mechanism involves initial complexation of the Lewis acid (TiCl₄) to an oxygen atom of the dioxolane ring, followed by fission to create an oxonium ion intermediate. Subsequent cyclization occurs due to the nucleophilicity of the methoxy-substituted aryl ring, leading to the formation of the benzopyran structure. The position of the methoxy group on the phenyl ring significantly influences whether the reaction favors cyclization or ring-opening of the dioxolane.

Role as Protecting Groups in Organic Synthesis

One of the most widespread applications of the 1,3-dioxolane structure in organic chemistry is as a protecting group for carbonyl compounds and 1,2-diols. wikipedia.orgthieme-connect.comlibretexts.orguchicago.edu This strategy prevents these functional groups from undergoing unwanted reactions during synthetic transformations elsewhere in the molecule. wikipedia.org

Acetal Protection of Carbonyl Compounds and 1,2-Diols

Dioxolanes are readily prepared by the acid-catalyzed reaction of a carbonyl compound (aldehyde or ketone) with a 1,2-diol, or vice-versa. organic-chemistry.orgwikipedia.org This acetalization is a reversible process, and water is typically removed to drive the reaction to completion. organic-chemistry.org The resulting cyclic acetal is stable to a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents. organic-chemistry.orgthieme-connect.com This stability makes them ideal for multi-step syntheses. acs.org Similarly, 1,2-diols can be protected by reacting them with an aldehyde or ketone. The formation of five-membered dioxolane rings is often favored over the formation of six- or seven-membered rings when protecting polyol systems. acs.orgcmu.edu

Interactive Table: Conditions for Dioxolane Formation

| Carbonyl/Diol | Reagent | Catalyst | Conditions | Product | Reference |

| Ketone/Aldehyde | 1,2-Ethanediol | p-TsOH | Reflux in Toluene (B28343) (Dean-Stark) | 1,3-Dioxolane | organic-chemistry.org |

| Ketone/Aldehyde | 1,2-Ethanediol | N-hydroxybenzenesulfonamide | Et₃N, Room Temperature | 1,3-Dioxolane | thieme-connect.com |

| 1,2-Diol | tert-Butyl Propynoate | DMAP | CH₃CN, Room Temperature | "Bocdene" Acetal | acs.org |

| Carbonyl Compound | 1,2-Ethanediol | ZrCl₄ | Mild Conditions | 1,3-Dioxolane | organic-chemistry.org |

Chemoselective Deprotection Strategies

The removal of the dioxolane protecting group (deprotection) is typically achieved by acid-catalyzed hydrolysis. organic-chemistry.org However, the need to perform this transformation in the presence of other acid-sensitive functional groups has led to the development of numerous mild and chemoselective methods. oup.comoup.com

One highly efficient and neutral method involves the use of a catalytic amount of molecular iodine in acetone. acs.orgorganic-chemistry.orgacs.orgnih.gov This procedure achieves rapid deprotection of both cyclic and acyclic acetals in excellent yields, while leaving sensitive groups like double bonds, esters, and tert-butyl ethers intact. organic-chemistry.orgacs.orgnih.gov The mechanism is believed to involve a substrate exchange with acetone rather than direct hydrolysis. acs.orgacs.org

Another mild and neutral deprotection method uses aqueous dimethyl sulfoxide (DMSO) at elevated temperatures. oup.comoup.com This system can selectively cleave certain types of acetals while others remain protected. For instance, acyclic acetals are generally cleaved under milder conditions than cyclic acetals like 1,3-dioxolanes, allowing for selective deprotection. oup.com Other reagents, such as nickel boride and cerium(III) triflate, have also been employed for chemoselective deprotection under mild, near-neutral conditions. organic-chemistry.orgrsc.org

Interactive Table: Chemoselective Deprotection Methods for Dioxolanes

| Reagent System | Conditions | Key Features | Reference |

| I₂ (catalytic) in Acetone | Room Temp or Reflux | Neutral, fast, high yield, tolerates many functional groups | organic-chemistry.orgacs.orgnih.gov |

| Aqueous DMSO | Elevated Temperature | Neutral, allows selective cleavage of acyclic vs. cyclic acetals | oup.comoup.com |

| Nickel Boride (in situ) | Methanol (B129727) | Mild, chemoselective, halo and alkoxy groups unaffected | rsc.orgresearchgate.net |

| Cerium(III) Triflate | Wet Nitromethane | Near-neutral pH, high yield and selectivity | organic-chemistry.org |

| LiCl in H₂O-DMSO | Elevated Temperature | Mild, neutral, selective for aryl and α,β-unsaturated ketals | researchgate.net |

Theoretical and Computational Studies on 4 Methoxy 1,3 Dioxolane

Quantum Chemical Calculations

Quantum chemical calculations serve as powerful tools to elucidate the molecular structure, electronic properties, and energetic landscapes of molecules like 4-methoxy-1,3-dioxolane. These computational methods provide insights that are often complementary to experimental data, allowing for a detailed understanding of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) Applications to Methoxy-Dioxolanes

Density Functional Theory (DFT) has become a preferred computational method for studying molecular systems due to its accuracy in reproducing experimental values for geometry, vibrational frequencies, and electronic properties. longdom.org While specific DFT studies on this compound are not extensively documented in the literature, extensive research on the closely related isomer, 2-methoxy-1,3-dioxolane (B17582) (MDOL), provides significant insights that can be extrapolated. longdom.orgresearchgate.netresearchgate.net

Comprehensive studies on MDOL using the B3LYP functional with a 6-311++G(d,p) basis set have been performed to determine its optimized geometry, vibrational spectra, and electronic characteristics. longdom.org These calculations provide optimized bond lengths, bond angles, and dihedral angles that are in close agreement with experimental X-ray diffraction data. longdom.org For instance, the calculated C-O bond lengths and ring bond angles for MDOL were found to be very similar to experimental values, validating the chosen theoretical model. longdom.org Such studies also allow for the simulation of FT-IR and FT-Raman spectra, which show good correlation with experimental measurements. researchgate.net

Furthermore, DFT calculations are employed to analyze electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, which is crucial for understanding the kinetic stability of the molecule. researchgate.net For MDOL, the HOMO orbitals were found to be localized on both the dioxolane ring and the methoxy (B1213986) group, with the ring contributing about 59% and the methoxy group 41%. researchgate.net DFT has also been used to model reaction pathways and optimize conditions for reactions involving substituted dioxolanes. It is anticipated that applying similar DFT methodologies to this compound would yield similarly accurate predictions of its structural and electronic properties.

| Parameter | Theoretical (DFT/B3LYP/6-311++G(d,p)) | Experimental (X-Ray) |

| Bond Length (Å) | ||

| C2-O1 | 1.386 | 1.358 |

| C2-O3 | 1.413 | 1.358 |

| C4-O3 | 1.438 | 1.428 |

| C5-O1 | 1.435 | 1.428 |

| Bond Angle (º) | ||

| O3-C2-O1 | 107.19 | 111.67 |

| C4-O3-C2 | 107.89 | 108.71 |

| Table 1: Comparison of selected theoretical and experimental geometrical parameters for 2-methoxy-1,3-dioxolane. longdom.org This data illustrates the reliability of the DFT/B3LYP method for predicting the structure of methoxy-dioxolanes. |

Ab Initio and Semi-Empirical Methodologies for Structural and Electronic Properties

Alongside DFT, other computational methodologies like ab initio and semi-empirical methods are utilized to study dioxolane systems. Ab initio methods, such as Hartree-Fock (HF), are based on first principles without empirical parameterization. Full geometry optimization of the parent 1,3-dioxolane (B20135) molecule using HF calculations with a 6-311G** basis set reveals stable half-chair conformations. nih.gov These high-level calculations are valuable for developing and parameterizing force fields used in molecular mechanics and dynamics simulations. nih.gov

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), offer a computationally less expensive alternative by incorporating parameters derived from experimental data. uni-muenchen.descielo.br These methods are particularly useful for exploring the conformational possibilities of organic compounds and calculating properties like heats of formation. scielo.bracs.org For instance, a comparison of AM1 and PM3 methods on trans-3,6-dimethoxy-1,2-dioxane showed that both could predict conformational preferences, though with varying accuracy for rotational barriers and energy differences compared to DFT results. unlp.edu.ar While generally less accurate than DFT or high-level ab initio methods, semi-empirical calculations can provide valuable qualitative insights and are effective for screening large numbers of conformers or molecules. acs.org Studies on dioxolane radicals have also employed semi-empirical INDO calculations to help interpret experimental ESR spectra and determine preferred conformations. rsc.org

Conformational Analysis and Stereochemistry

The five-membered 1,3-dioxolane ring is not planar; it adopts puckered conformations to relieve torsional strain. Its conformational flexibility and the stereoelectronic effects of its substituents are defining features of its chemistry.

Ring Conformations and Pseudorotation Pathways in 1,3-Dioxolanes

The conformational landscape of five-membered rings like 1,3-dioxolane is described by the concept of pseudorotation. smu.edu Unlike six-membered rings which have high-energy barriers for interconversion between chair forms, the 1,3-dioxolane ring can move between various puckered conformations with a very low energy barrier. rsc.org The two most representative conformations are the envelope (C symmetry), where one atom is out of the plane of the other four, and the twist or half-chair (C symmetry), where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. iucr.org

The entire continuum of these conformations can be described by two puckering coordinates: the puckering amplitude (q) and the phase angle of pseudorotation (ϕ), often referred to as Cremer-Pople coordinates. smu.educhemrxiv.orgacs.org For the parent 1,3-dioxolane, ab initio calculations have shown that the twist conformations are the energy minima, and the molecule undergoes a continuous interconversion between them via a low-energy pseudorotation pathway. nih.govsmu.edu The energy barrier for this process is very small, on the order of 0.24 kcal/mol, with the envelope form representing the transition state. nih.gov This inherent flexibility means that at room temperature, the molecule exists as a dynamic mixture of multiple conformers. smu.edu

Investigation of Anomeric Effects within the 1,3-Dioxolane Ring System

The anomeric effect is a stereoelectronic phenomenon that describes the preference of an electronegative substituent adjacent to a heteroatom within a ring to adopt an axial-type orientation over a sterically less hindered equatorial one. wikipedia.orgscripps.edu This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair (n) on the ring heteroatom and the antibonding orbital (σ) of the adjacent exocyclic C-X bond (n → σ). acs.org

Influence of Methoxy Substituent on Molecular Conformation and Stability

The presence of a methoxy substituent at the C4 position of the 1,3-dioxolane ring significantly influences the molecule's conformational preferences and stability. The substituent can adopt either a pseudo-axial or a pseudo-equatorial orientation relative to the puckered ring. The final conformational equilibrium is a delicate balance between steric hindrance and stereoelectronic effects.

A pseudo-equatorial orientation is generally favored to minimize steric clashes with other atoms on the ring. However, the orientation of the methoxy group is also governed by stereoelectronic forces, including the anomeric effect. Interactions between the lone pairs of the ring oxygens and the antibonding orbitals of the C4-O(methoxy) bond, as well as interactions involving the exocyclic oxygen's lone pairs and the ring's C-O σ* orbitals (an exo-anomeric effect), will play a role in determining the most stable rotameric state of the methoxy group. pitt.edu

While direct computational studies on the conformational energy of this compound are scarce, analysis of related substituted dioxolanes confirms that substituents heavily influence the pseudorotation pathway. rsc.org The methoxy group will create a bias in the potential energy surface, making certain envelope and twist conformations more stable than others. researchgate.net The precise balance of these competing steric and electronic factors determines the final, time-averaged geometry and reactivity of the molecule.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Descriptors derived from computational models, such as the distribution of frontier molecular orbitals and the topology of the electron density, provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining reaction mechanisms and predicting reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. longdom.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. longdom.org

For 2-Methoxy-1,3-dioxolane (MDOL), the HOMO and LUMO energies have been calculated using the DFT/B3LYP method. researchgate.net The HOMO is primarily localized on the dioxolane ring and the methoxy group, with contributions of approximately 59% and 41%, respectively. researchgate.net The LUMO, conversely, is distributed across the molecule. The calculated energies and the resulting energy gap provide insight into the molecule's electronic properties and stability. longdom.orgresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.95 |

| ELUMO | 1.13 |

| Energy Gap (ΔE) | 8.08 |

The theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a method for analyzing the electron density (ρ(r)) to define atomic interactions and chemical bonds. ias.ac.inrsc.org This approach partitions a molecule into atomic basins based on the topology of the electron density. uni-rostock.de Critical points in the electron density, where the gradient is zero, are used to characterize the nature of chemical bonds. ias.ac.inuni-rostock.de A bond critical point (BCP) located between two nuclei indicates the presence of a bond path, signifying a chemical bond. researchgate.net The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the type of interaction (e.g., shared-shell covalent bonds vs. closed-shell interactions like ionic or hydrogen bonds). utwente.nl

Topological analysis of 2-Methoxy-1,3-dioxolane has been performed to characterize its intramolecular bonds. researchgate.net The analysis of bond critical points provides a detailed picture of the electron density distribution and the nature of the covalent bonds within the dioxolane ring and the methoxy substituent. researchgate.net

Computational Modeling of Thermodynamic and Kinetic Parameters

Computational methods are widely used to predict the thermodynamic properties of molecules, such as heat capacity (C), entropy (S), and enthalpy (H), as a function of temperature. These calculations rely on statistical thermodynamics and data from vibrational frequency analysis performed using methods like DFT. researchgate.net These parameters are vital for understanding the stability of a molecule and for modeling its behavior in chemical processes under various conditions. acs.orgucl.ac.uk

For 2-Methoxy-1,3-dioxolane, thermodynamic properties have been calculated over a range of temperatures. researchgate.net The results show a predictable increase in heat capacity, entropy, and enthalpy with rising temperature, which is consistent with the increased population of vibrational energy levels. researchgate.net

| Temperature (K) | Heat Capacity (C0p,m) (J·mol-1·K-1) | Entropy (S0m) (J·mol-1·K-1) | Enthalpy (ΔH0m) (kJ·mol-1) |

|---|---|---|---|

| 100 | 80.17 | 288.04 | 5.88 |

| 200 | 114.96 | 351.01 | 15.42 |

| 298.15 | 152.01 | 402.08 | 28.51 |

| 500 | 214.78 | 491.73 | 64.44 |

| 700 | 263.21 | 571.16 | 112.55 |

| 1000 | 312.98 | 669.75 | 197.83 |

The kinetic stability of a molecule, as mentioned in the FMO theory section, is directly related to the HOMO-LUMO energy gap. longdom.org The large gap calculated for 2-Methoxy-1,3-dioxolane (8.08 eV) indicates a high kinetic stability, suggesting it is not highly reactive under normal conditions. longdom.orgresearchgate.net This is a critical parameter for understanding the reaction kinetics of processes involving this compound. unizar.es

Spectroscopic Characterization Techniques for 4 Methoxy 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

No specific ¹H NMR spectrum or assigned chemical shifts for 4-Methoxy-1,3-dioxolane could be located in the reviewed literature. For structural elucidation, one would expect the spectrum to show distinct signals for the methoxy (B1213986) group protons (-OCH₃), the proton at the C4 position, and the protons on the C2 and C5 positions of the dioxolane ring. The precise chemical shifts and their coupling patterns would be essential for confirming the connectivity and stereochemistry of the molecule.

While direct data is unavailable, research on related compounds offers some insight. For instance, in a study of a larger molecule containing a 2,2-dimethyl-4-methoxy-1,3-dioxolane fragment, the protons on the dioxolane ring were observed at various chemical shifts, including multiplets around 4.33 ppm and doublets of doublets between 3.68 and 4.22 ppm. nih.gov However, these values are influenced by the additional substituents and cannot be directly extrapolated to the parent this compound.

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR) for Conformational Studies

There is no evidence in the available literature of advanced or variable-temperature NMR studies being performed on this compound. Such experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for unambiguously assigning the ¹H and ¹³C signals and for providing insight into the three-dimensional structure and conformational dynamics of the dioxolane ring.

Vibrational Spectroscopy

Raman Spectroscopy for Complementary Vibrational Information

No experimental Raman spectrum for this compound has been found in the public domain. Raman spectroscopy would serve as a valuable complementary technique to FT-IR, particularly for identifying symmetric vibrations and skeletal modes that may be weak or absent in the infrared spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it is instrumental in confirming the molecular mass and deducing the structure through analysis of its fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for separating and identifying volatile and semi-volatile organic compounds. nist.gov In the analysis of this compound, GC-MS serves a dual purpose: it separates the compound from any impurities present in a sample and provides a mass spectrum that can confirm its identity and structure.

The gas chromatography component separates compounds based on their volatility and interaction with the stationary phase of the GC column. The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic property under a specific set of analytical conditions (e.g., column type, temperature program, carrier gas flow rate). While specific retention times for this compound are dependent on the exact experimental setup, its analysis would follow standard protocols for volatile ethers and acetals. nih.govresearchgate.netuzh.ch For instance, a typical GC program might involve an initial oven temperature held for a few minutes, followed by a ramp-up to a higher temperature to ensure the elution of all components. spectrabase.comymaws.com

After separation by GC, the eluted compound enters the mass spectrometer, which ionizes the molecules (commonly through electron impact, EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak ([M]⁺) would confirm the compound's molecular weight of 104.10 g/mol . The purity of the sample is determined by the relative area of the this compound peak in the gas chromatogram compared to the areas of any other peaks corresponding to impurities.

Table 1: Illustrative GC-MS Parameters for Analysis of Dioxolane Analogs

| Parameter | Typical Value/Condition |

| GC Column | HP-5MS or similar non-polar capillary column |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Initial temp. 50-70°C, ramp 10-20°C/min to 250-300°C |

| MS Ionization | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 30-300 |

Note: This table represents typical conditions and would require optimization for the specific analysis of this compound.

The fragmentation pattern in a mass spectrum provides crucial information for structural elucidation. When this compound is subjected to electron impact ionization, it forms a molecular ion that can undergo various fragmentation pathways. The analysis of these fragments helps to piece together the original structure.

Although a detailed experimental mass spectrum for this compound is not widely published, its fragmentation can be predicted based on the established principles for ethers and cyclic acetals. rsc.orgmiamioh.edu The structure contains a dioxolane ring and a methoxy group, both of which will influence the fragmentation.

Key fragmentation pathways for acetals often involve the cleavage of C-O bonds and bonds alpha to the oxygen atoms. For this compound, the following cleavages are expected:

Loss of a hydrogen atom (M-1): A peak at m/z 103, resulting from the loss of a hydrogen radical, is common for many organic molecules.

Loss of a methoxy group (M-31): Cleavage of the C-O bond connecting the methoxy group would result in a significant fragment at m/z 73 ([C₃H₅O₂]⁺). This is often a prominent peak for methoxy-containing compounds.

Ring Opening and Cleavage: The dioxolane ring can open and fragment in several ways. A common pathway for 1,3-dioxolanes is the loss of formaldehyde (B43269) (CH₂O, 30 Da), which would lead to a fragment ion.

Alpha-cleavage: Cleavage of the bond between C4 and the methoxy-substituted carbon could lead to characteristic ions.

Table 2: Predicted Major Fragment Ions for this compound in MS

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 104 | [C₄H₈O₃]⁺ | Molecular Ion (M⁺) |

| 103 | [C₄H₇O₃]⁺ | Loss of H• |

| 73 | [C₃H₅O₂]⁺ | Loss of •OCH₃ |

| 59 | [C₂H₃O₂]⁺ | Ring cleavage pathway |

| 45 | [CH₅O]⁺ | Loss of C₂H₃O₂• from M⁺ |

Note: This table is based on predicted fragmentation pathways for acetals and ethers. Relative abundances require experimental verification.

Applications of 4 Methoxy 1,3 Dioxolane in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

4-Methoxy-1,3-dioxolane's utility in organic synthesis stems from its function as a protecting group and a chiral building block. The dioxolane ring can be introduced to protect carbonyl groups in aldehydes and ketones from unwanted reactions during multi-step syntheses. wikipedia.org This protection is reversible, as the group can be removed under acidic conditions. evitachem.com

The structural features of this compound make it an ideal precursor for constructing intricate molecular architectures. Its role as a chiral building block is particularly noteworthy in asymmetric synthesis, where the creation of specific stereoisomers is crucial. The inherent chirality of certain derivatives of this compound allows for the stereoselective synthesis of complex target molecules.

The reactivity of the dioxolane moiety also allows for its incorporation into larger molecules through various synthetic transformations. For instance, the development of a practical and highly stereoselective method for preparing cis-2-substituted 5-methyl (or phenyl)-1,3-dioxolan-4-ones utilizes a reactive 2-methoxy-1,3-dioxolane (B17582) intermediate. thieme-connect.com This method proceeds under mild conditions and allows for easy purification of the desired products. thieme-connect.com

The versatility of this compound extends to its application as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. Its derivatives are explored for their potential antiviral properties. smolecule.com The dioxolane ring is a structural motif found in some biologically active compounds and can be a key component in the synthesis of new therapeutic agents. google.comresearchgate.net For example, certain 1,3-dioxolane (B20135) derivatives have been investigated for their ability to overcome multidrug resistance in cancer cells. researchgate.net

The synthesis of nucleoside analogs with potential antiviral activity, such as those used in HIV research, can involve intermediates derived from 2-methoxy-1,3-dioxolane. evitachem.com Furthermore, the general class of dioxolanes has been used in the creation of compounds with muscle relaxant properties. google.com

Chiral derivatives of 1,3-dioxolanes, which can be synthesized using this compound as a starting material or structural model, serve as powerful tools in asymmetric synthesis. These chiral auxiliaries and templates guide the stereochemical outcome of reactions, leading to the formation of a desired enantiomer or diastereomer.

One notable example is the use of chiral 1,3-dioxolan-4-ones, which are readily prepared from α-hydroxy acids. mdpi.com These compounds have proven to be highly useful in asymmetric synthesis since their introduction nearly four decades ago. mdpi.com Deprotonation and subsequent reaction with an electrophile occur with high selectivity, allowing the dioxolanone to function as a chiral acyl anion equivalent. mdpi.com For instance, the Michael addition of (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one to butenolide and 4-methoxy-β-nitrostyrene demonstrates the utility of these chiral templates. mdpi.com

Furthermore, a robust method for the preparation of Seebach and Fráter's chiral template, cis-2-substituted 5-methyl(or phenyl)-1,3-dioxolan-4-ones, highlights the importance of reactive 2-methoxy-1,3-dioxolane intermediates in creating these valuable tools for asymmetric synthesis. thieme-connect.com The use of mandelic acid as a chiral auxiliary in conjunction with 1,3-dioxolan-4-ones has also been effective in the enantioselective synthesis of aldols and homoallylic alcohols. acs.org

Specific Synthetic Transformations Employing Dioxolane Moieties

The dioxolane ring system is not merely a passive protecting group; it actively participates in a variety of synthetic transformations that are key to building complex molecular frameworks.

The 1,3-dioxolane moiety is a structural feature in some natural products. A notable example is Neosporol, which contains a 1,3-dioxolane ring. wikipedia.org The total synthesis of such natural products often involves a step where the dioxolane system is formed. wikipedia.org For instance, in the synthesis of neosporol, a Prilezhaev reaction is used to convert an allyl alcohol precursor to an epoxide, which then undergoes a ring-expansion reaction with a nearby carbonyl group to form the dioxolane ring. wikipedia.org

While direct examples of this compound in the total synthesis of specific natural products are not extensively detailed in the provided search results, its role as an intermediate in synthesizing complex molecules suggests its potential application in this area. evitachem.com The stability and reactivity profile of 2-methoxy-1,3-dioxolane make it a suitable intermediate for such synthetic endeavors. evitachem.com

The dioxolane ring can undergo various rearrangement and ring transformation reactions, which are powerful methods for creating new molecular structures. Acid-catalyzed rearrangements are a common transformation for dioxolane-containing molecules. mdpi.com For example, the isomerization of phenyl- and naphthyldioxolanes to their corresponding benzo- and naphthopyrans can be achieved using Lewis acids like titanium tetrachloride (TiCl4). arkat-usa.org The presence and position of methoxy (B1213986) groups on the aromatic ring can significantly influence the outcome of these reactions, either favoring ring-opening of the dioxolane or promoting intramolecular cyclization. arkat-usa.org

In some cases, the dioxolane ring can be opened reductively. The hydrogenolysis of 1,3-dioxolanes by lithium aluminum hydride (LiAlH4) in the presence of aluminum chloride (AlCl3) is faster than that of the corresponding 1,3-dioxanes. cdnsciencepub.com This difference in reactivity is attributed to the relative ease of forming an oxocarbonium ion in the rate-determining step. cdnsciencepub.com

Furthermore, the reaction of certain substituted 1,2-dioxolanes with triphenylphosphine (B44618) can lead to the formation of β,γ-unsaturated ketones and tetrasubstituted alkenes, demonstrating the potential for significant molecular reorganization. researchgate.net These transformations highlight the dynamic chemical nature of the dioxolane ring system and its utility in generating diverse molecular scaffolds.

Development of Novel Reaction Media and Solvents

The exploration of novel reaction media is a cornerstone of advancing green and sustainable chemistry, aiming to replace conventional volatile organic compounds (VOCs) with safer, more efficient, and environmentally benign alternatives. Within this context, cyclic ethers and acetals, such as derivatives of 1,3-dioxolane, have garnered significant interest due to their unique solvency characteristics and potential for bio-based sourcing. While extensive research has been conducted on various substituted dioxolanes, detailed studies focusing specifically on this compound as a reaction medium are not extensively available in publicly accessible literature.

The potential of a compound as a solvent is often predicted by its physicochemical properties, such as polarity, hydrogen bonding capability, and miscibility. For context, related dioxolane compounds are being investigated as polar aprotic solvents. rsc.org For instance, research into other dioxolane derivatives, like 5-methyl-1,3-dioxolane-4-one, highlights their potential as green replacements for traditional solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). rsc.org These studies often involve the determination of solvent parameters to predict their behavior in chemical reactions. rsc.org

A significant application for dioxolane-based solvents is in the formulation of electrolytes for lithium-ion batteries, where they function as the reaction medium for electrochemical processes. researchgate.netrsc.org Research in this area has examined how the molecular structure of the solvent, including the presence and position of substituents like methoxy groups, influences properties such as ion solvation, conductivity, and the stability of the electrode-electrolyte interface. rsc.org For example, studies on 2-methoxy-1,3-dioxolane have shown that it can be part of a high-performance electrolyte that balances weak solvation effects with low reactivity, crucial for stable battery cycling. rsc.org

Although direct research findings and performance data tables for this compound as a standalone reaction solvent in broader organic synthesis are scarce, its structural similarity to other functional ethers suggests it could possess properties suitable for a polar aprotic solvent. The presence of ether linkages typically confers the ability to solvate cations, a valuable trait in many organometallic and salt-mediated reactions. However, without specific studies on this compound, its efficacy, reaction compatibility, and key solvent parameters like Kamlet-Taft or Hansen values remain undetermined. Further research would be necessary to fully characterize its profile as a novel reaction medium and compare its performance against established solvents and other emerging green alternatives.

Future Research Directions and Unexplored Avenues for 4 Methoxy 1,3 Dioxolane Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

The synthesis and transformation of dioxolanes are often reliant on catalytic processes. A key area for future research lies in the development of novel and more efficient catalytic systems specifically tailored for reactions involving 4-methoxy-1,3-dioxolane. While ruthenium-based molecular catalysts have shown effectiveness in converting diols to dioxolanes, there is considerable scope for improvement and innovation. nih.govrwth-aachen.de

Future investigations could focus on:

Transition Metal Catalysis: Exploring a wider range of transition metals beyond ruthenium could lead to catalysts with enhanced activity, selectivity, and stability. Nickel-catalyzed three-component reactions, for instance, have demonstrated excellent regio- and diastereoselectivity in the synthesis of other complex molecules and could be adapted for this compound transformations. acs.org

Heterogeneous Catalysis: The development of solid-supported catalysts, such as metal complexes encapsulated in zeolites, offers advantages in terms of catalyst recovery, reusability, and process simplification. This aligns with the principles of green chemistry and sustainable manufacturing.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. nih.govrwth-aachen.de Investigating enzymatic routes for the synthesis and transformation of this compound could offer high selectivity under mild reaction conditions. nih.govrwth-aachen.de

| Catalyst Type | Potential Advantages for this compound Chemistry |

| Homogeneous Transition Metal Catalysts | High activity and selectivity, well-defined active sites. |

| Heterogeneous Catalysts | Ease of separation and recycling, potential for continuous flow processes. |

| Biocatalysts (Enzymes) | High stereoselectivity, mild reaction conditions, environmentally benign. |

Strategies for Enhanced Stereochemical Control in Methoxy-Dioxolane Synthesis

Achieving precise control over stereochemistry is a fundamental challenge and a significant goal in modern organic synthesis. rijournals.com For this compound, which possesses a chiral center, developing strategies for enhanced stereochemical control is of paramount importance for its application in areas such as asymmetric synthesis.

Future research should be directed towards:

Asymmetric Synthesis: The use of chiral catalysts, auxiliaries, and reagents can facilitate the enantioselective synthesis of specific stereoisomers of this compound. rijournals.com Research into chiral 1,3-dioxolan-4-ones has demonstrated the utility of this class of compounds in asymmetric synthesis, providing a template for similar investigations with this compound. researchgate.netst-andrews.ac.ukmdpi.comnih.gov

Diastereoselective Reactions: In reactions involving the formation of additional stereocenters, controlling the diastereoselectivity is crucial. Studies on the stereoselective isomerizations of substituted 1,3-dioxolanes have shown that factors like temperature and the nature of the Lewis acid catalyst can significantly influence the stereochemical outcome. rsc.org

Chiral Pool Synthesis: Utilizing readily available enantiomerically pure starting materials from the chiral pool to synthesize optically active this compound is another viable strategy.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with flow chemistry and automated platforms offers numerous advantages, including improved safety, efficiency, scalability, and the ability to perform reactions that are challenging in traditional batch setups. soci.orgresearchgate.netnih.goveuropa.eu Applying these technologies to the synthesis and transformations of this compound is a promising area for future development.

Key research directions include:

Continuous Flow Synthesis: Developing continuous flow processes for the production of this compound can lead to higher throughput, better heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. europa.eu

Automated Reaction Optimization: Automated platforms can be employed to rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading, and residence time) to identify optimal conditions for transformations involving this compound. soci.org

In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., HPLC, GC-MS) and purification modules into flow systems can enable real-time reaction monitoring and the direct isolation of pure products. nih.goveuropa.eu

| Technology | Benefits for this compound Chemistry |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability. europa.eu |

| Automated Synthesis | High-throughput screening, rapid optimization of reaction conditions. researchgate.net |

| Integrated Systems | Real-time monitoring, in-line purification, increased efficiency. nih.gov |

Exploration of Novel Chemical Transformations and Reactivity Profiles

While some reactions of dioxolanes are well-established, there is still much to be discovered regarding the reactivity of this compound. The presence of the methoxy (B1213986) group can significantly influence its electronic properties and reactivity compared to other substituted dioxolanes.

Future research can focus on:

Ring-Opening Reactions: Investigating novel ring-opening reactions under various conditions (e.g., acidic, basic, reductive, oxidative) can provide access to a range of functionalized acyclic compounds. The electronic influence of the methoxy group on the regioselectivity of ring cleavage is a particularly interesting aspect to explore. arkat-usa.org

Cycloaddition Reactions: Exploring the participation of this compound or its derivatives in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, could lead to the synthesis of complex heterocyclic systems.

Radical Chemistry: The behavior of this compound in radical reactions is a largely unexplored area. Thiol-promoted radical additions to imines have been demonstrated for 1,3-dioxolane (B20135), suggesting potential for similar reactivity with the methoxy derivative. organic-chemistry.org

Advanced Computational Modeling for Predictive Chemistry and Reaction Dynamics

Computational chemistry and molecular modeling are powerful tools for gaining deeper insights into reaction mechanisms, predicting reactivity, and designing new molecules and catalysts. ub.edurwth-aachen.de Applying these methods to this compound can accelerate the discovery and development of its chemistry.

Future computational studies could include:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to model reaction pathways and transition states for transformations involving this compound. This can help in understanding the role of catalysts and substituents in determining the outcome of a reaction. ub.edu

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the properties and reactivity of this compound derivatives.

Catalyst Design: Employing computational screening to identify promising new catalysts for specific transformations of this compound, thereby guiding experimental efforts.

Q & A

Basic: What synthetic routes are optimal for preparing 4-Methoxy-1,3-dioxolane, and how can reaction conditions be optimized for high yield?

Methodological Answer:

The synthesis of this compound typically involves acid-catalyzed cyclization or ring-forming reactions. For example, analogous dioxolane derivatives (e.g., 2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane) are synthesized via reactions between 1,3-dioxolane precursors and methoxy-containing alcohols under acidic conditions (e.g., H₂SO₄) at elevated temperatures (60–80°C) . Key optimization steps include:

- Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) improve reaction efficiency.

- Temperature control : Maintaining 60–80°C prevents side reactions like over-oxidation.

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.

Table 1: Example Reaction Conditions for Dioxolane Synthesis

| Precursor | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Dioxolane + Methoxyethanol | H₂SO₄ | 70 | 85 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- Mass Spectrometry (SVUV-PIMS) : Detects molecular ions (e.g., m/z 104.05 for C₄H₈O₃) with ionization energy (IE) alignment (e.g., IE = 9.68 eV) .

- Infrared (IR) Spectroscopy : Look for ether C-O-C stretching (1130 cm⁻¹) and methoxy C-O vibrations (1250 cm⁻¹) .

- NMR : ¹H NMR signals at δ 3.3–3.7 ppm (dioxolane ring protons) and δ 3.2 ppm (methoxy group) .

Note : Discrepancies in detection methods (e.g., GC-FID vs. SVUV-PIMS) highlight the need for complementary techniques .

Advanced: How do solvent composition and polarity influence the hydrolysis kinetics of this compound, and what mechanistic insights can be derived?

Methodological Answer:

Studies on analogous dioxolanes (e.g., 2-methyl-1,3-dioxolane) show hydrolysis rates depend on solvent polarity. In water-dioxane mixtures:

- Polar solvents stabilize transition states via hydrogen bonding, accelerating A-1 (unimolecular) mechanisms.

- Dielectric effects : High-polarity solvents (e.g., DMSO) favor charge separation in A-SE2 (bimolecular) pathways .

Experimental Design Tip : Use kinetic isotope effects (KIEs) and solvent parameter correlations (e.g., Grunwald-Winstein) to distinguish mechanisms .

Advanced: In combustion studies, how does SVUV-PIMS detection of this compound resolve contradictions with GC-FID data, and what are the implications for kinetic modeling?

Methodological Answer:

- GC-FID Limitations : Fails to detect this compound due to thermal decomposition or low volatility .

- SVUV-PIMS Advantages : Soft ionization preserves molecular integrity, enabling detection at m/z 104.05 with IE validation .

Table 2: Comparison of Detection Methods

| Method | Detection Capability | Key Advantage | Reference |

|---|---|---|---|

| GC-FID | Low | High throughput | |

| SVUV-PIMS | High | Preservation of labile species |

Modeling Implication : Update kinetic models to include SVUV-PIMS data for accurate oxidation pathway predictions .

Methodological: What strategies resolve discrepancies between experimental and computational data in oxidation pathways of this compound?

Answer:

- Sensitivity Analysis : Identify rate-limiting steps in computational models using tools like CHEMKIN.

- Isomer-Specific Detection : Employ tandem MS/MS to distinguish isobaric intermediates.

- Cross-Validation : Compare experimental profiles (e.g., time-resolved m/z 104.05 signals) with simulated concentrations .

Advanced: How does stereochemistry influence the reactivity of this compound derivatives in ring-opening polymerizations?

Methodological Answer:

Chiral centers (e.g., (4R)-4-hexyl-1,3-dioxolane) affect polymerization kinetics and polymer topology:

- Cationic Polymerization : Steric hindrance from substituents (e.g., hexyl groups) slows propagation rates .

- Radical Pathways : Enantiopure monomers yield stereoregular polymers, as shown in 2-ethenyl-4-methylene-1,3-dioxolane systems .

Experimental Tip : Use chiral HPLC to separate enantiomers and monitor polymerization stereochemistry .

Methodological: What best practices ensure reproducibility in synthesizing enantiomerically pure this compound derivatives?

Answer:

- Chiral Pool Synthesis : Start with enantiopure precursors (e.g., (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol) .

- Purification : Use flash chromatography (hexane/ethyl acetate gradients) and crystallization (low-temperature ethanol) .

- Quality Control : Validate enantiomeric excess (ee) via chiral GC or polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products